![molecular formula C13H11N3O3 B2575669 Methyl (4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate CAS No. 879616-49-6](/img/structure/B2575669.png)

Methyl (4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

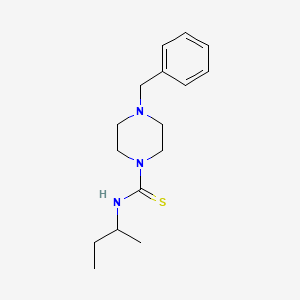

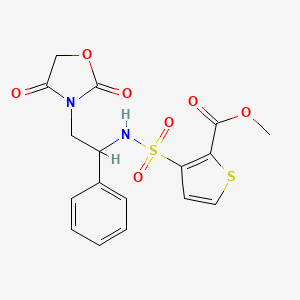

“Methyl (4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate”, also known as MDPA, is a heterocyclic compound. It has a molecular formula of C13H11N3O3 . This compound has been closely studied by many researchers in various fields of science due to its promising biological properties.

Synthesis Analysis

The synthesis of pyrimido[1,2-a]benzimidazoles, which includes MDPA, has been discussed in several studies . One method involves the cyclocondensation of 2-aminobenzimidazole with isoflavones in MeOH in the presence of 3 equivalents of MeONa . This process is accompanied by the opening of the pyran ring followed by cyclocondensation .Molecular Structure Analysis

The molecular structure of MDPA consists of a pyrimido[1,2-a]benzimidazole core with a methyl acetate group attached . The average mass of the molecule is 257.245 Da, and the monoisotopic mass is 257.080048 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of MDPA, such as melting point, boiling point, density, and toxicity, are not explicitly mentioned in the available resources .Scientific Research Applications

Chemoselective Synthesis

Methyl (4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate has been involved in the chemoselective synthesis of various heterocyclic compounds. For instance, Sheibani and Hassani (2011) reported the chemoselective synthesis of 4-oxo-2-aryl-4,10-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl cyanides from three-component reactions involving 2-aminobenzimidazole, aldehydes, and ethyl cyanoacetate. The study highlights the effect of different base catalysts on product yield under conventional heating conditions (H. Sheibani & F. Hassani, 2011).

Fluorescent Properties and Potential Applications

Rangnekar and Rajadhyaksha (1986) explored the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives, studying their fluorescent properties. This research indicates potential applications of these compounds as fluorescent whitening agents for polyester fibers, showcasing the versatility of pyrimido[1,2-a]benzimidazol derivatives in material science (D. W. Rangnekar & D. D. Rajadhyaksha, 1986).

Catalytic Transformations

Troxler and Weber (1974) detailed the catalytic transformation of 2-aminobenzimidazole and dimethyl acetylenedicarboxylate to produce various pyrimido[1,2-a]benzimidazole derivatives. This process includes methylation, hydrogenation, and reactions with amines, illustrating the compound's role in synthetic organic chemistry and potential pharmaceutical applications (F. Troxler & H. Weber, 1974).

Anticancer Screening and SAR Studies

Varshney et al. (2015) conducted a multistep synthesis of oxadiazole moiety bearing 2-methyl-1H-benzimidazoles and screened them for anticancer activity. This research underscores the importance of this compound derivatives in developing potential anticancer agents (Himani Varshney et al., 2015).

Synthesis of Heterocycles with Immunotropic Activity

Research by Nawrocka and Zimecki (1998) on the synthesis of 2‐aminobenzimidazole derivatives leading to compounds with potential immunotropic activity further emphasizes the pharmaceutical relevance of these compounds in modulating immune responses (W. Nawrocka & M. Zimecki, 1998).

properties

IUPAC Name |

methyl 2-(4-oxo-1H-pyrimido[1,2-a]benzimidazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c1-19-12(18)7-8-6-11(17)16-10-5-3-2-4-9(10)15-13(16)14-8/h2-6H,7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLZXQVJFHKJJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=O)N2C3=CC=CC=C3N=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-fluorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2575591.png)

![3,9-dimethyl-7-(2-methylpropyl)-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]puri ne-6,8-dione](/img/structure/B2575592.png)

![Ethyl 2-[[2-(2-methylpiperidin-1-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2575597.png)

![2-Phenyl-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2575601.png)

![3-(2-methylbenzyl)-6-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2575602.png)

![(Z)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide](/img/structure/B2575604.png)

![1-[(2,5-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2575607.png)